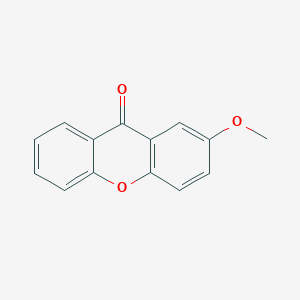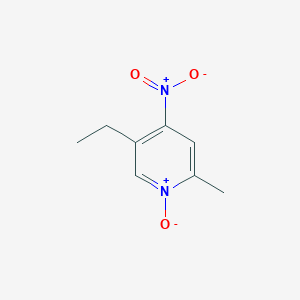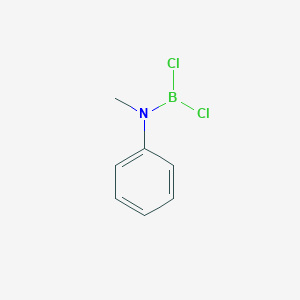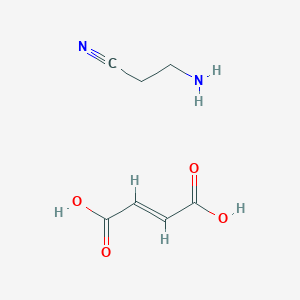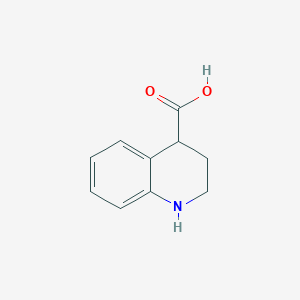
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid and its derivatives has been extensively studied. Traditional methods such as the Pictet-Spengler and Bischler-Nepieralski reactions, along with more recent approaches like enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels-Alder reaction, have been employed to generate these compounds. Additionally, a rapid synthesis involving Pictet-Spengler reaction on substituted tyrosine followed by catalytic dehalogenation has been described, offering high optical purity of the desired compound (Kotha, Deodhar, & Khedkar, 2014); (Verschueren et al., 1992).
Molecular Structure Analysis
Structural analysis of 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid derivatives has been facilitated through various synthetic strategies, highlighting the compound's conformational and stereochemical properties. These studies have also included the synthesis of higher analogs and explored the impact of molecular modifications on biological activity (Kotha, Banerjee, 2007).
Chemical Reactions and Properties
The compound and its derivatives have been involved in a range of chemical reactions, including alkylation, cycloaddition, and decarboxylation, leading to the synthesis of complex structures with significant pharmacological potential. For instance, niobium pentachloride-mediated conversion of carboxylic acids to carboxamides has been utilized to synthesize tetrahydroisoquinoline alkaloid structures (Nery et al., 2003).
Wissenschaftliche Forschungsanwendungen
NMDA Receptor Antagonists : Derivatives of 1,2,3,4-tetrahydroquinoline, particularly those with a carboxylic acid group, have been found to act as antagonists of the glycine site on the NMDA receptor. This is significant in the development of treatments for neurological conditions (Carling et al., 1992).
Antibiotic Properties : A tetrahydroquinoline derivative, helquinoline, extracted from Janibacter limosus, exhibited significant biological activity against bacteria and fungi, highlighting its potential as a novel antibiotic (Asolkar et al., 2004).
Facile Synthesis : Research has been conducted on developing efficient synthesis methods for 1,2,3,4-tetrahydroquinoline-3-carboxylic acids and their analogs, which are essential for creating various biologically active compounds (Ryabukhin et al., 2008).
Peptidomimetic Drugs : The rigidified bioisostere of phenylalanine, 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, is found in numerous biologically active compounds and is important in the design of peptidomimetic drugs (Mbaezue et al., 2023).
Schistosomicidal Activity : A study on 2-isopropylaminomethyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline, a new schistosomicide, showed significant activity in various species, leading to metabolites with enhanced schistosomicidal effects (Kaye & Woolhouse, 1972).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-6-11-9-4-2-1-3-7(8)9/h1-4,8,11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJKXHUFXRHBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC=C2C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50552781 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
CAS RN |
13337-69-4 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50552781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13337-69-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

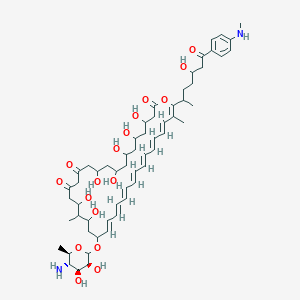
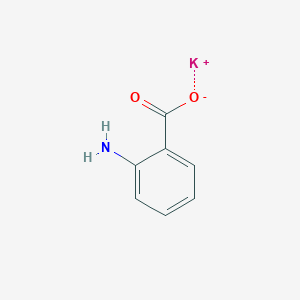
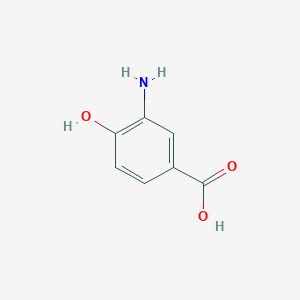
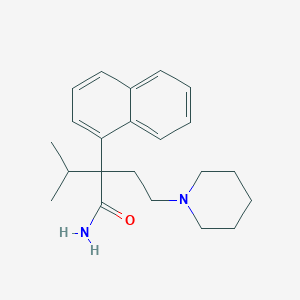
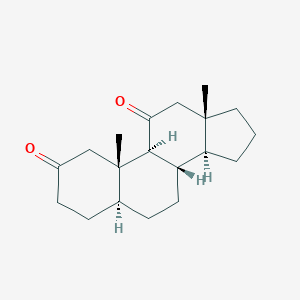
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B75804.png)

![8,9-dihydro-8-(1-hydroxy-1-methylethyl)-2H-furo[2,3-h]1-benzopyran-2-one](/img/structure/B75808.png)
